2-(4-Amino-3-nitrobenzoyl)thiophene chemical properties
2-(4-Amino-3-nitrobenzoyl)thiophene chemical properties
An In-depth Technical Guide to 2-(4-Amino-3-nitrobenzoyl)thiophene: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
(4-Amino-3-nitrophenyl)(thiophen-2-yl)methanone, registered under CAS No. 31431-30-8, is a heterocyclic ketone that serves as a highly valuable and versatile intermediate in synthetic organic and medicinal chemistry.[1] Its molecular architecture is distinguished by three key components: an electron-rich thiophene ring, a benzoyl linker, and a substituted aniline core bearing both an activating amino group and a deactivating nitro group. This unique combination of functional groups makes it a strategic precursor for the synthesis of complex molecular scaffolds. Thiophene and its derivatives are recognized as "privileged pharmacophores" in drug discovery, appearing in numerous FDA-approved drugs due to their ability to modulate physicochemical properties and enhance biological target interactions.[2][3] Specifically, the 2-aminothiophene motif is a cornerstone for building molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6]
This guide provides a comprehensive technical overview of 2-(4-Amino-3-nitrobenzoyl)thiophene, designed for researchers and drug development professionals. It delves into its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and discusses its strategic application as a building block for pharmacologically relevant compounds.
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in synthesis and material science. The properties of 2-(4-Amino-3-nitrobenzoyl)thiophene are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (4-amino-3-nitrophenyl)-thiophen-2-ylmethanone | [1] |
| CAS Number | 31431-30-8 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃S | [1] |
| Molecular Weight | 248.26 g/mol | [1] |
| Appearance | Dark Orange to Very Dark Orange Solid | [7] |
| Melting Point | 170-171°C | [7][8] |
| Boiling Point | 469.6 ± 40.0 °C (Predicted) | [7][8] |
| Density | 1.450 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol (heating/sonication may be required) | [7] |
Structural and Spectroscopic Analysis
The structure of 2-(4-Amino-3-nitrobenzoyl)thiophene imparts a distinct spectroscopic signature.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 7.0-8.0 ppm range) and the three protons on the substituted benzene ring. The aromatic protons ortho and meta to the amino group will be influenced by its electron-donating nature, while the proton between the amino and nitro groups will be significantly downfield. The amine protons (NH₂) will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal (typically δ > 180 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range. Spectroscopic data for this compound is indexed in databases such as SpectraBase.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the carbonyl (C=O) stretching of the ketone (around 1630-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (248.26 g/mol ). Fragmentation patterns would likely involve cleavage at the benzoyl-thiophene bond.
Part 2: Synthesis and Reactivity
Proposed Synthetic Pathway
While various synthetic routes can be envisioned, a robust and logical approach for the laboratory-scale synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene is via a Friedel-Crafts acylation reaction. This method is a cornerstone of organic synthesis for forming carbon-carbon bonds between aromatic rings and acyl groups.
The causality behind this choice rests on the reliability of Friedel-Crafts chemistry and the commercial availability of the starting materials. The key is to prepare the 4-amino-3-nitrobenzoyl chloride precursor and react it with thiophene in the presence of a Lewis acid catalyst.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative, hypothetical procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimization.
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Preparation of 4-Amino-3-nitrobenzoyl Chloride:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-nitrobenzoic acid (1 equivalent).
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Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents) slowly under an inert atmosphere (e.g., nitrogen).
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Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-nitrobenzoyl chloride is a solid and can be used directly in the next step.
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-
Acylation of Thiophene:
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In a separate, dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, non-polar solvent like dichloromethane (DCM).
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Cool the suspension to 0°C in an ice bath.
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Add a solution of the crude 4-amino-3-nitrobenzoyl chloride (1 equivalent) in dry DCM dropwise to the AlCl₃ suspension.
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Following this, add thiophene (1 equivalent) dropwise, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until TLC indicates the consumption of starting materials.
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Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-Amino-3-nitrobenzoyl)thiophene.
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Chemical Reactivity and Synthetic Utility
The true value of 2-(4-Amino-3-nitrobenzoyl)thiophene lies in its potential for subsequent chemical transformations, providing access to a diverse range of complex molecules.
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Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, typically using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation is pivotal as it yields (3,4-diaminophenyl)(thiophen-2-yl)methanone. This ortho-diamine is a classic precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles and quinoxalines. More significantly, it is a key building block for thieno[1][9]benzodiazepines, a class of compounds with known psychoactive properties.
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Reactions of the Amino Group: The existing primary amino group can be a handle for diversification. It can undergo acylation, sulfonylation, or diazotization followed by Sandmeyer reactions to introduce a wide array of substituents (e.g., halogens, cyano, hydroxyl groups).
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Electrophilic Substitution on the Thiophene Ring: While the benzoyl group is deactivating, the thiophene ring can still undergo electrophilic substitution (e.g., halogenation, nitration) under forcing conditions, primarily at the 5-position.
Caption: A typical drug discovery workflow using the title compound.
Part 4: Safety and Handling
As a laboratory chemical, 2-(4-Amino-3-nitrobenzoyl)thiophene should be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, precautions can be inferred from related aromatic nitro and amino compounds. [9]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(4-Amino-3-nitrobenzoyl)thiophene is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and the inherent pharmacological relevance of its structural components make it a valuable asset for researchers. The ability to readily convert the nitro functionality into a reactive diamine opens a gateway to complex heterocyclic systems, particularly thienob[1][9]enzodiazepines, which are of significant interest in medicinal chemistry. By understanding its synthesis, reactivity, and potential applications, scientists can effectively leverage this compound as a foundational building block in the rational design and discovery of novel therapeutic agents.
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